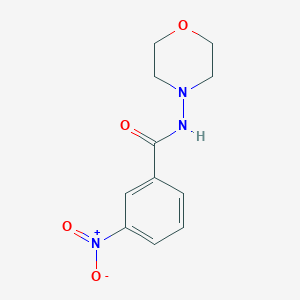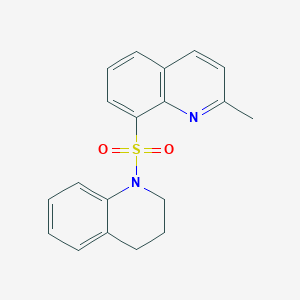
2-(4-chloro-3-methylphenoxy)-N-(2,4-difluorophenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-chloro-3-methylphenoxy)-N-(2,4-difluorophenyl)acetamide, also known as Compound A, is a chemical compound that has gained significant interest in scientific research due to its potential therapeutic applications. This compound is a selective glucocorticoid receptor agonist, which means that it has the ability to activate the glucocorticoid receptor in a specific manner. In
Mechanism of Action
2-(4-chloro-3-methylphenoxy)-N-(2,4-difluorophenyl)acetamide A exerts its effects by selectively activating the glucocorticoid receptor, which is a nuclear receptor that regulates gene expression. The activation of the glucocorticoid receptor by this compound A leads to the translocation of the receptor to the nucleus, where it binds to specific DNA sequences and regulates gene expression. This results in the suppression of inflammatory and immune responses, as well as the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects
This compound A has been shown to have a number of biochemical and physiological effects. It has been shown to suppress the production of pro-inflammatory cytokines, such as interleukin-1β and tumor necrosis factor-α, and to inhibit the activation of immune cells, such as T cells and macrophages. In addition, this compound A has been shown to induce apoptosis in cancer cells by activating the intrinsic apoptotic pathway. Furthermore, it has been shown to protect neurons from oxidative stress and to improve cognitive function in animal models of neurodegenerative diseases.
Advantages and Limitations for Lab Experiments
One of the main advantages of 2-(4-chloro-3-methylphenoxy)-N-(2,4-difluorophenyl)acetamide A for lab experiments is its selectivity for the glucocorticoid receptor, which allows for specific activation of this receptor without affecting other signaling pathways. This makes it a valuable tool for studying the role of the glucocorticoid receptor in various physiological and pathological processes. However, one limitation of this compound A is its low solubility in aqueous solutions, which can make it difficult to administer in vivo.
Future Directions
There are several future directions for research on 2-(4-chloro-3-methylphenoxy)-N-(2,4-difluorophenyl)acetamide A. One area of interest is the development of more efficient synthesis methods for this compound, which could facilitate its use in larger-scale studies. Another area of interest is the investigation of the potential therapeutic applications of this compound A in various diseases, including inflammatory and autoimmune diseases, cancer, and neurodegenerative diseases. In addition, further studies are needed to elucidate the molecular mechanisms underlying the effects of this compound A on gene expression and cellular signaling pathways.
Synthesis Methods
The synthesis of 2-(4-chloro-3-methylphenoxy)-N-(2,4-difluorophenyl)acetamide A involves several steps, starting with the reaction of 4-chloro-3-methylphenol with 2,4-difluoroaniline to form this compound. The reaction is catalyzed by a palladium catalyst and carried out in the presence of a base. The resulting compound is then purified using column chromatography to obtain pure this compound A.
Scientific Research Applications
2-(4-chloro-3-methylphenoxy)-N-(2,4-difluorophenyl)acetamide A has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to have anti-inflammatory and immunosuppressive effects, making it a promising candidate for the treatment of inflammatory and autoimmune diseases. In addition, this compound A has been shown to have anti-tumor activity, suggesting its potential use in cancer therapy. Furthermore, it has been shown to have neuroprotective effects, indicating its potential use in the treatment of neurodegenerative diseases.
properties
IUPAC Name |
2-(4-chloro-3-methylphenoxy)-N-(2,4-difluorophenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12ClF2NO2/c1-9-6-11(3-4-12(9)16)21-8-15(20)19-14-5-2-10(17)7-13(14)18/h2-7H,8H2,1H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJDRVLATSRYIJC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OCC(=O)NC2=C(C=C(C=C2)F)F)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12ClF2NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-[(dimethylamino)sulfonyl]-2-fluorobenzamide](/img/structure/B5800392.png)
![1-[3-(2-nitrophenyl)acryloyl]indoline](/img/structure/B5800399.png)
![4-{[4-(4-fluorophenyl)-4-oxobutanoyl]amino}benzoic acid](/img/structure/B5800401.png)

![5-{[(4-chlorophenyl)sulfonyl]methyl}-1-[3-(trifluoromethyl)phenyl]-1H-tetrazole](/img/structure/B5800424.png)

![cyclohexanone O-[2-(2,4-dichlorophenoxy)acetyl]oxime](/img/structure/B5800430.png)
![2-[3-phenyl-5-(4-pyridinyl)-1H-pyrazol-4-yl]-1H-benzimidazole](/img/structure/B5800446.png)




![5-[(4-methoxybenzyl)amino]-2-phenyl-1,3-oxazole-4-carbonitrile](/img/structure/B5800491.png)
